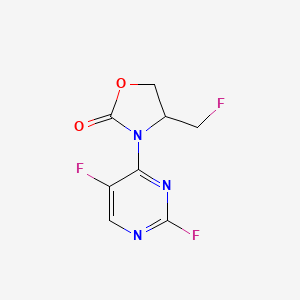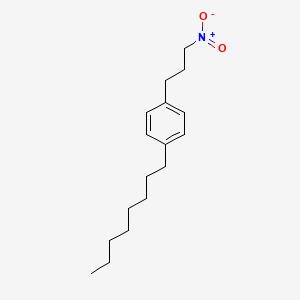
Pkc412;cgp 41251
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound known as “Pkc412” or “Cgp 41251” is scientifically referred to as Midostaurin. It is an orally active, reversible multi-targeted protein kinase inhibitor. Midostaurin inhibits a variety of protein kinases, including protein kinase C alpha, beta, and gamma, Syk, Flk-1, Akt, protein kinase A, c-Kit, c-Fgr, c-Src, FLT3, PDFR beta, and VEGFR1/2 . This compound has shown significant potential in the treatment of various cancers and other diseases due to its broad-spectrum inhibitory effects on these kinases .
Métodos De Preparación
Midostaurin is synthesized through a series of chemical reactions that involve the formation of its indolocarbazole structure. The synthetic route typically starts with the preparation of the indole moiety, followed by the formation of the carbazole ring system. Industrial production methods for Midostaurin involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Midostaurin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the indolocarbazole structure .
Aplicaciones Científicas De Investigación
Midostaurin has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of protein kinases in cell growth, differentiation, and apoptosis . In medicine, Midostaurin is used in the treatment of high-risk acute myeloid leukemia with specific mutations, aggressive systemic mastocytosis, systemic mastocytosis with associated hematologic neoplasm, and mast cell leukemia . It is also being studied for its potential use in other cancers and diseases . In industry, Midostaurin is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mecanismo De Acción
Midostaurin exerts its effects by potently inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts the signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth and induction of apoptosis.
Comparación Con Compuestos Similares
Midostaurin is unique among protein kinase inhibitors due to its broad-spectrum activity against multiple kinases. Similar compounds include Staurosporine, which is also a protein kinase inhibitor but has a different spectrum of activity and potency. Other similar compounds include Imatinib, which targets specific tyrosine kinases like BCR-ABL, and Sunitinib, which inhibits multiple receptor tyrosine kinases but has different clinical applications. Midostaurin’s ability to inhibit a wide range of kinases makes it particularly valuable in the treatment of diseases with complex signaling pathways.
Propiedades
Fórmula molecular |
C35H30N4O4 |
|---|---|
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
N-[(2S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25?,26?,32?,35-/m0/s1 |
Clave InChI |
BMGQWWVMWDBQGC-IPTMRLIDSA-N |
SMILES isomérico |
C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)

![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)



![(3aS,3bR,9bS,11aS)-11a-ethyl-7-methoxy-1H,2H,3H,3aH,3bH,4H,5H,6H,9H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B14791211.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)

![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
